1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
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Overview
Description
1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone is a complex organic compound with a unique structure that includes a pyrrole ring substituted with acetyl and dimethoxyphenyl groups
Preparation Methods
The synthesis of 1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of dimethyl sulfate with acetoguaiacone in the presence of sodium hydroxide in ethanol. The reaction is first carried out at 50°C and then at reflux for 1 hour, yielding the desired product with a high yield .
Chemical Reactions Analysis
1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Scientific Research Applications
1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone can be compared with other similar compounds, such as:
3,4-Dimethoxyacetophenone: This compound shares the dimethoxyphenyl group but lacks the pyrrole ring, making it less complex.
4-Acetyl-1,2-dimethoxybenzene: Similar in structure but differs in the position of the acetyl group and the absence of the pyrrole ring.
Methyl 3,4-dimethoxyphenyl ketone: Another related compound with a simpler structure and different functional groups.
Properties
IUPAC Name |
1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-10-17(12(3)20)18(13(4)21)11(2)19(10)14-7-8-15(22-5)16(9-14)23-6/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIVTDKXHNRTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC(=C(C=C2)OC)OC)C)C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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